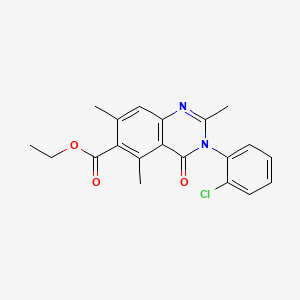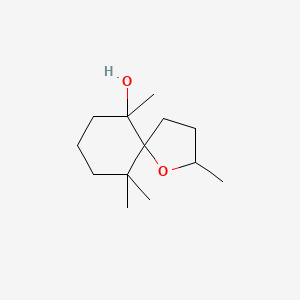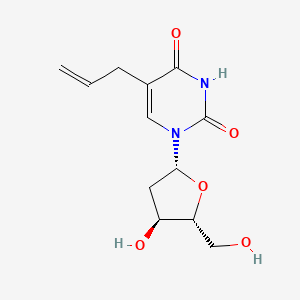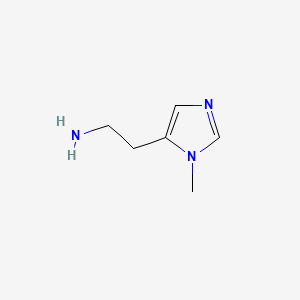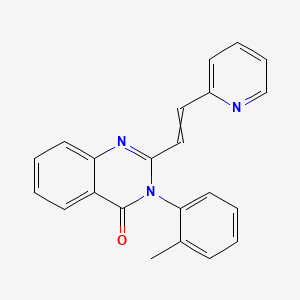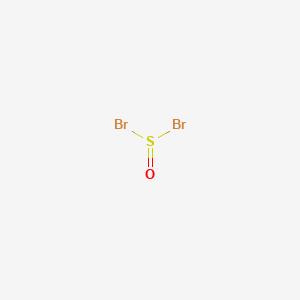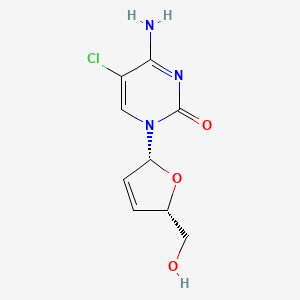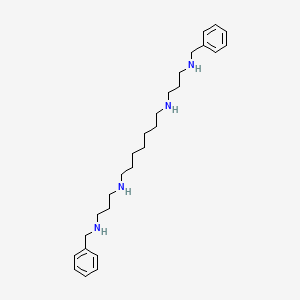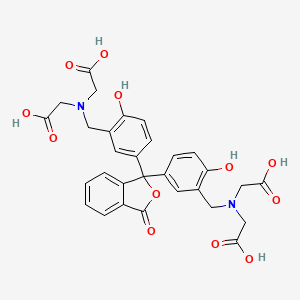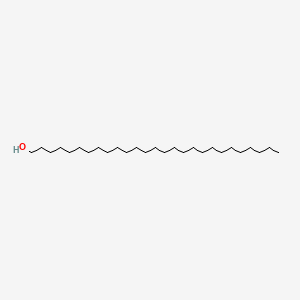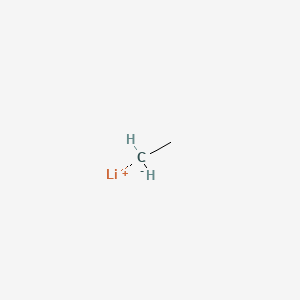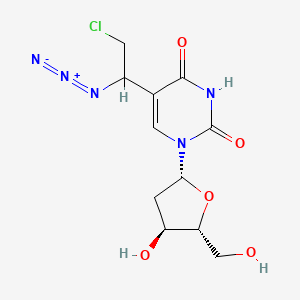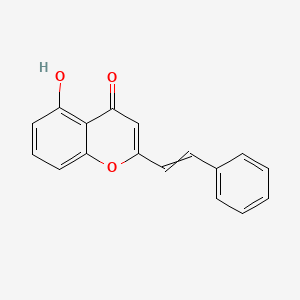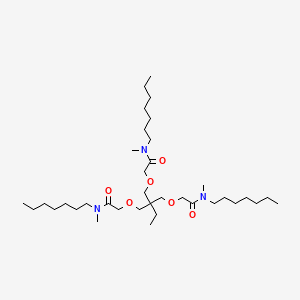
Sodium ionophore I
説明
Synthesis Analysis
Ionophores selective for sodium ions, such as derivatives of 16-crown-5, have been synthesized to achieve high selectivity for Na+ over other ions. These derivatives incorporate bulky "block" subunits to prevent complex formation with ions larger than Na+, enhancing Na+ selectivity. For instance, a derivative with two decalino subunits exhibited remarkable Na+ selectivity, demonstrating the potential of tailored structural designs for specific ion recognition (Suzuki et al., 1996).
Molecular Structure Analysis
The molecular conformation and cation coordination are critical for ionophore selectivity. Studies on the ionophore X206 have shown that small changes in molecular torsion angles and cation positions can significantly affect coordination geometries for cations, thereby influencing ion selectivity. This analysis provides insights into how structural features correlate with ionophore selectivity, emphasizing the importance of molecular structure in designing selective ionophores (Roey et al., 1984).
Chemical Reactions and Properties
Ionophores facilitate the translocation of sodium ions across membranes through specific chemical interactions. For example, the ionophore X537A mediates the translocation of both calcium and sodium ions, with each sodium atom apparently reacting with a single molecule of X537A. This process is competitive and pH-dependent, showcasing the complex chemical properties that govern ionophore-mediated ion translocation (Couturier & Malaisse, 1980).
Physical Properties Analysis
The physical properties of ionophores, such as lipophilicity, significantly impact their application in sensors and electrodes. Highly lipophilic ionophores have been developed to enhance the lifetime and stability of sodium-selective sensors, even in challenging environments like whole blood or undiluted blood serum. These properties are crucial for the practical application of ionophores in various analytical settings (Gehrig et al., 1990).
Chemical Properties Analysis
The chemical properties of ionophores, such as their ion-binding affinities and selectivities, are fundamental to their function. For instance, novel ionophores with high affinity and selectivity for Na+ over K+ have been developed, illustrating the potential for designing ionophores with specific ion selectivities. Such properties are essential for the development of sensitive and selective ion-selective electrodes and sensors (Piotrowski et al., 2001).
科学的研究の応用
1. Medical Diagnosis Sensors
Sodium ionophores have been employed in the development of medical diagnostic sensors. Yanwittayakul et al. (2019) describe the fabrication of a sensor for detecting sodium ions in body plasma using Ion-Sensitive Field-Effect Transistor (ISFET) technology modified with sodium ionophore. This sensor demonstrates high sensitivity and a detection limit suitable for medical applications, indicating its potential for monitoring sodium levels in patients (Yanwittayakul et al., 2019).
2. Optical Sensing Platforms
Ionophore-based optical sensors are key in selective ion detection. Wang et al. (2020) report on a pH-independent sensing principle utilizing nanospheres containing ionophores for the detection of various ions, including sodium. These nanospheres exhibit changes in fluorescence intensity, which is significant for measuring sodium and potassium ion concentrations in biological samples like blood serum and urine (Wang et al., 2020).
3. Fluorescent Chemosensors
Fluorescent chemosensors using sodium ionophores have been developed for practical sodium measurement in biological samples. He et al. (2003) describe a sensor based on photoinduced electron transfer fluoroionophore, showing its application in a commercially available critical care analyzer. This sensor demonstrates stability and precision in sodium measurement, making it valuable for clinical diagnostics (He et al., 2003).
4. Intracellular Sodium Measurement
Ionophores are used in studying intracellular sodium levels. Yurinskaya et al. (2020) discuss the use of sodium-sensitive dyes in combination with ionophores for measuring intracellular sodium concentrations. This methodology is crucial for understanding cellular functions and changes under various conditions (Yurinskaya et al., 2020).
5. Paper-Based Ion-Selective Sensors
Paper-based ion-selective sensors incorporating sodium ionophores have been developed for mobile and accessible sodium detection. Wang et al. (2015) describe a sodium optode on paper, demonstrating its potential for low-cost and portable sodium sensing applications (Wang et al., 2015).
Safety And Hazards
When handling Sodium ionophore I, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .
特性
IUPAC Name |
2-[2,2-bis[[2-[heptyl(methyl)amino]-2-oxoethoxy]methyl]butoxy]-N-heptyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71N3O6/c1-8-12-15-18-21-24-37(5)33(40)27-43-30-36(11-4,31-44-28-34(41)38(6)25-22-19-16-13-9-2)32-45-29-35(42)39(7)26-23-20-17-14-10-3/h8-32H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMECOBBGCPFYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)C(=O)COCC(CC)(COCC(=O)N(C)CCCCCCC)COCC(=O)N(C)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210074 | |
| Record name | Eth 227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ionophore I | |
CAS RN |
61183-76-4 | |
| Record name | 2,2′-[[2-Ethyl-2-[[2-(heptylmethylamino)-2-oxoethoxy]methyl]-1,3-propanediyl]bis(oxy)]bis[N-heptyl-N-methylacetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61183-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eth 227 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061183764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eth 227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[2-ethyl-2-[[2-(heptylmethylamino)-2-oxoethoxy]methyl]-1,3-propanediyl]bis(oxy)]bis(N-heptyl-N-methylacetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



